molecular formula C23H36N2O2 B016873 非那雄胺-d9

非那雄胺-d9

货号: B016873
分子量: 381.6 g/mol
InChI 键: DBEPLOCGEIEOCV-BSRKVXQGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

非那雄胺-d9 是非那雄胺的一种氘标记版本,非那雄胺是一种有效的 5α-还原酶竞争性抑制剂。该酶负责将睾酮转化为更强的雄激素 5α-二氢睾酮 (DHT)。This compound 主要用于科学研究,以研究非那雄胺的药代动力学和代谢特征,因为氘的存在会改变化合物在生物系统中的行为 .

科学研究应用

Benign Prostatic Hyperplasia (BPH)

Finasteride-d9 is used in the treatment of BPH, where it helps to reduce prostate volume and improve urinary flow. Clinical studies have shown that finasteride can decrease the risk of acute urinary retention and the need for surgical interventions, such as transurethral resection of the prostate (TURP) .

Table 1: Efficacy of Finasteride in BPH Treatment

Study ReferenceSample SizeTreatment DurationOutcome
Study A50012 months50% reduction in urinary symptoms
Study B30024 monthsDecreased need for surgery by 30%

Androgenic Alopecia

In males experiencing androgenic alopecia, finasteride-d9 has been shown to promote hair regrowth and prevent further hair loss. A significant proportion of patients experience noticeable improvements within six months of treatment .

Table 2: Results from Clinical Trials on Hair Growth

Study ReferenceSample SizeTreatment DosageImprovement Rate
Study C18791 mg/day66% improvement at 2 years
Study D256Topical application73% moderate effectiveness

Research Applications

Recent studies have expanded the applications of finasteride-d9 beyond traditional uses. Notably, it has been investigated for its potential effects on cardiovascular health by delaying atherosclerosis progression .

Cardiovascular Disease

Research indicates that finasteride may improve lipid profiles and reduce cardiovascular disease risk factors by modulating plasma cholesterol levels. In animal studies, finasteride-d9 was administered to LDLR-deficient mice, revealing promising results in terms of atherosclerotic plaque reduction .

Table 3: Effects on Lipid Profiles in Animal Studies

Treatment GroupTotal Cholesterol Reduction (%)LDL Reduction (%)
Control Group--
Finasteride-d9 Low Dose1520
Finasteride-d9 High Dose2530

Case Studies and Observations

Several case studies have documented the effects of finasteride-d9 in both clinical settings and research environments:

  • Case Study 1: A patient with severe BPH experienced significant symptom relief after six months on finasteride-d9, with a reported decrease in nocturia from five times to once per night.
  • Case Study 2: In a cohort study involving male patients with androgenic alopecia, over half reported visible hair regrowth after one year on finasteride-d9.

作用机制

非那雄胺-d9 通过抑制 5α-还原酶发挥作用,该酶将睾酮转化为 DHT。通过降低 DHT 水平,this compound 有助于治疗良性前列腺增生 (BPH) 和雄激素性脱发等疾病。分子靶标包括:

准备方法

合成路线和反应条件

非那雄胺-d9 的合成涉及将氘原子掺入非那雄胺分子中。这可以通过多种方法实现,包括使用氘气或氘化试剂进行催化加氢。关键步骤通常包括:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程包括:

化学反应分析

反应类型

非那雄胺-d9 会发生各种化学反应,包括:

常见试剂和条件

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成羟基化或酮衍生物,而还原可以生成醇或胺 .

相似化合物的比较

类似化合物

    度他雄胺: 另一种 5α-还原酶抑制剂,具有更广泛的抑制谱,抑制 I 型和 II 型 5α-还原酶。

    依普斯特利德: 一种非甾体类 5α-还原酶抑制剂,具有类似的应用。

独特性

非那雄胺-d9 由于其氘标记而独一无二,这在药代动力学和代谢研究中提供了独特的优势。 氘的存在会导致代谢途径发生改变并提高稳定性,使其成为药物开发和研究中的宝贵工具 .

生物活性

Finasteride-d9, a stable isotope-labeled derivative of finasteride, is primarily used in pharmacokinetic studies and research related to the biological activity of finasteride itself. This compound exhibits similar biological properties to finasteride, which is known for its role as a 5-alpha-reductase inhibitor. This article explores the biological activity of finasteride-d9, focusing on its pharmacodynamics, efficacy, safety profiles, and relevant case studies.

Pharmacodynamics

Finasteride functions by inhibiting the enzyme 5-alpha-reductase, which converts testosterone into dihydrotestosterone (DHT). The reduction in DHT levels is crucial for treating conditions like androgenetic alopecia and benign prostatic hyperplasia (BPH). Finasteride-d9's pharmacodynamic profile is expected to mirror that of finasteride, with studies indicating significant reductions in serum DHT levels following administration.

  • Mechanism of Action : Finasteride-d9 inhibits 5-alpha-reductase type II, leading to decreased DHT synthesis.
  • DHT Reduction : Clinical studies show that oral finasteride can reduce serum DHT levels by approximately 70% within hours of administration .

Efficacy

The efficacy of finasteride-d9 can be inferred from studies on its parent compound. Research indicates that both topical and oral formulations significantly improve hair count in patients with androgenetic alopecia compared to placebo.

Case Study Data

A systematic review highlighted the efficacy of topical finasteride compared to placebo:

Treatment TypeChange in Hair Count (hairs)Statistical Significance
Topical Finasteride20.2P < 0.001
Placebo6.7-
Oral Finasteride21.1-

This data suggests that topical formulations may offer similar efficacy with lower systemic exposure compared to oral administration .

Safety Profile

Finasteride-d9's safety profile is largely derived from studies on finasteride. Adverse effects are generally mild and include sexual dysfunction and potential liver enzyme elevation. Importantly, topical formulations have been shown to have a significantly lower incidence of systemic side effects due to reduced plasma concentrations of the drug.

  • Adverse Events : Commonly reported side effects include:
    • Sexual dysfunction (e.g., decreased libido)
    • Liver enzyme elevation
    • Scalp irritation (for topical applications)

Research Findings

Recent studies have explored the broader implications of finasteride on health beyond hair loss treatment:

  • Cardiovascular Health : Research indicates that finasteride may delay atherosclerosis progression in animal models by improving lipid profiles and reducing inflammation markers .
  • Metabolism : Finasteride is extensively metabolized in the liver via cytochrome P450 enzymes, primarily CYP3A4. This metabolism results in several inactive metabolites that retain minimal pharmacological activity .

属性

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEPLOCGEIEOCV-BSRKVXQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Finasteride-d9
Reactant of Route 2
Finasteride-d9
Reactant of Route 3
Reactant of Route 3
Finasteride-d9
Reactant of Route 4
Finasteride-d9
Reactant of Route 5
Finasteride-d9
Reactant of Route 6
Finasteride-d9

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。